2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
The compound 2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure known for its conformational rigidity and pharmacological relevance. Key substituents include:
- A 4-fluorophenoxy ethanone moiety at position 8, contributing to lipophilicity and metabolic stability.
The methylsulfonyl group may be introduced via sulfonation or oxidation of a thioether precursor, a common strategy in bicyclic compound synthesis .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4S/c1-23(20,21)15-8-12-4-5-13(9-15)18(12)16(19)10-22-14-6-2-11(17)3-7-14/h2-3,6-7,12-13,15H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTQBOMNPKSZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone , with CAS number 1706163-38-3 , belongs to a class of molecules characterized by their complex bicyclic structure and the presence of a fluorophenoxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the field of neuropharmacology and its interaction with various receptors.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 341.4 g/mol . The structure includes a bicyclic azabicyclo[3.2.1]octane scaffold, which is often associated with a variety of biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀FNO₄S |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1706163-38-3 |
Neuropharmacological Effects
Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane structure exhibit significant interactions with neurotransmitter systems, particularly in modulating cholinergic activity. This compound has been studied for its potential effects on:
- Cholinergic Receptors : Preliminary studies suggest that it may act as an antagonist or modulator at certain cholinergic receptors, which are crucial in cognitive function and memory.
- Dopaminergic Systems : There is emerging evidence that this compound may influence dopamine pathways, potentially affecting mood and motor control.
Antimicrobial Properties
Studies have also explored the antimicrobial activity of related compounds in this chemical class. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives have shown promise against various bacterial strains.
Study 1: Cholinergic Modulation
A study published in Journal of Medicinal Chemistry investigated the effects of structurally similar compounds on cholinergic receptors. The findings indicated that modifications to the bicyclic structure could enhance receptor binding affinity and selectivity, suggesting that This compound might exhibit similar properties when further evaluated .
Study 2: Dopaminergic Activity
Another research article highlighted the role of tropane derivatives in influencing dopaminergic signaling pathways, which are implicated in several neuropsychiatric disorders. The study suggested that such compounds could serve as potential therapeutic agents for conditions like Parkinson's disease and schizophrenia .
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs.
- Fluorophenyl vs. Chlorophenyl: The 4-fluorophenoxy group in the target compound may offer superior metabolic stability compared to 4-chlorophenyl due to fluorine’s electronegativity and smaller atomic radius .
- Complex Substituents : Compounds like izencitinibum and tropifexorum incorporate heterocyclic extensions (e.g., pyrimidine, benzothiazole), enabling targeted interactions with enzymes or receptors .
Physicochemical and Pharmacokinetic Properties
- LogP : The target compound’s LogP is estimated to be lower than chlorophenyl derivatives () due to the polar methylsulfonyl group, enhancing aqueous solubility .
- Metabolic Stability: Fluorine substituents (target compound, ) reduce oxidative metabolism, improving half-life compared to non-halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
